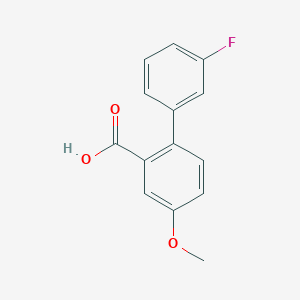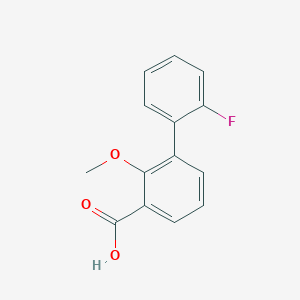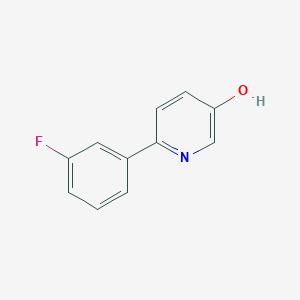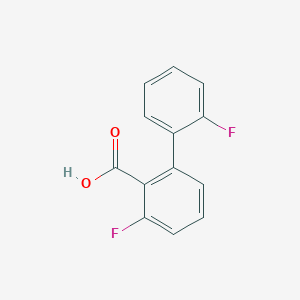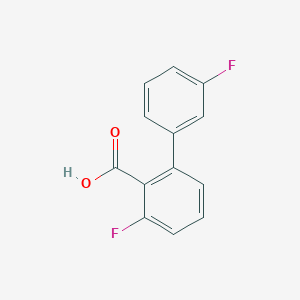
5-(3-Fluorophenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-3-fluorophenol, 95% (5F3FP95) is an organofluorine compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and polar organic solvents. It has a variety of applications in the scientific research community, ranging from synthesis to biochemical and physiological research.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-3-fluorophenol, 95% is not well understood. However, it is believed that 5-(3-Fluorophenyl)-3-fluorophenol, 95% acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows 5-(3-Fluorophenyl)-3-fluorophenol, 95% to bind to other molecules and facilitate the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-fluorophenol, 95% are not well understood. However, it is believed that 5-(3-Fluorophenyl)-3-fluorophenol, 95% can bind to a variety of proteins, including enzymes and receptors. This binding can alter the activity of these proteins, which can lead to changes in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Fluorophenyl)-3-fluorophenol, 95% in laboratory experiments include its low cost, low toxicity, and its ability to catalyze the synthesis of a variety of organic compounds. The main limitation of using 5-(3-Fluorophenyl)-3-fluorophenol, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on 5-(3-Fluorophenyl)-3-fluorophenol, 95% should focus on understanding its mechanism of action, biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other industrial chemicals. Additionally, research should be conducted to improve the solubility of 5-(3-Fluorophenyl)-3-fluorophenol, 95% in water, which would make it easier to use in laboratory experiments. Finally, research should be conducted to identify any potential toxicity associated with 5-(3-Fluorophenyl)-3-fluorophenol, 95%, as well as any potential side effects.
Synthesis Methods
5-(3-Fluorophenyl)-3-fluorophenol, 95% is synthesized through a multi-step process. The first step is to react aniline with 3-fluorobenzoyl chloride in the presence of a base, such as potassium carbonate. This reaction produces 3-fluorobenzamide. The second step is to react the 3-fluorobenzamide with sodium hydroxide in ethanol, which produces 5-(3-fluorophenyl)-3-fluorophenol. The third step is to purify the product by recrystallization or distillation. The final step is to measure the purity of the compound using a spectrophotometer.
Scientific Research Applications
5-(3-Fluorophenyl)-3-fluorophenol, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, especially for the synthesis of compounds containing fluorine. It is also used as a catalyst in the synthesis of organic compounds. Additionally, it is used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.
properties
IUPAC Name |
3-fluoro-5-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMSQIXRBQCCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673370 |
Source


|
| Record name | 3',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5-Difluoro[1,1'-biphenyl]-3-ol | |
CAS RN |
1214328-86-5 |
Source


|
| Record name | 3',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


